molecular formula C16H15FN2O3S B2843667 ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate CAS No. 1172080-99-7

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

Cat. No. B2843667
M. Wt: 334.37
InChI Key: OOAYZEDYYWSCJY-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use. Pyrrole is a 5-membered aromatic ring, but the electron pair on the nitrogen atom is not part of the aromatic system, thus making pyrrole a 4n+2 aromatic compound .


Molecular Structure Analysis

The compound contains a pyrrole ring, which is a five-membered ring with two double bonds and one nitrogen atom. The presence of the nitrogen atom in the ring introduces polarity and the ability to form hydrogen bonds, which can have significant effects on the compound’s physical and chemical properties .


Chemical Reactions Analysis

Pyrrole compounds are known to undergo various chemical reactions, including electrophilic substitution, due to the electron-rich nature of the pyrrole ring .

Scientific Research Applications

Synthesis and Characterization

Synthesis, Characterization, Biological Evaluation, and Molecular Docking of Quinazolinone-based Derivatives : A study described the synthesis of a quinazolinone-based derivative using the S-arylation method. This compound demonstrated potent cytotoxic activity against various human cancer cell lines and showed promising inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating potential as an anti-cancer agent (Riadi et al., 2021).

Chemoselective Synthesis

Chemoselective Synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines : Research presented a method for synthesizing ethyl 2-oxo-2-(1-alkyl/aryl-6-(amino/ethoxy)-1,4,5,6-tetrahydropyridin-3-yl)acetates from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate. The process is noted for its chemoselectivity, producing twenty products with moderate to good yields (Pretto et al., 2019).

Molecular Docking and Biological Evaluation

Click One Pot Synthesis, Spectral Analyses, Crystal Structures, DFT Studies, and Brine Shrimp Cytotoxicity Assay : This study synthesized methyl and ethyl 2-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-2-oxoacetates and characterized them through various spectroscopic techniques. The compounds were evaluated for cytotoxicity, and DFT calculations were performed to probe structural properties, highlighting the compounds' potential for further biological applications (Ahmed et al., 2016).

Anticoccidial Agents Development

Synthesis and SAR of 2,3-diarylpyrrole Inhibitors of Parasite cGMP-dependent Protein Kinase : This research focused on synthesizing analogs of 2,3-diaryl pyrroles as inhibitors for Eimeria tenella cGMP-dependent protein kinase. These compounds demonstrated broad-spectrum activity and potential as novel anticoccidial agents, with specific analogs identified for field trials based on in vivo efficacy and synthesis cost (Biftu et al., 2005).

Future Directions

The future directions for this compound would depend on its intended use and efficacy. Pyrrole derivatives are a rich field of study in medicinal chemistry, with potential applications in the development of new pharmaceuticals .

properties

IUPAC Name

ethyl 2-[[5-(4-fluorophenyl)-1,3-dihydrothieno[3,4-c]pyrrol-4-yl]amino]-2-oxoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c1-2-22-16(21)15(20)18-14-13-9-23-8-10(13)7-19(14)12-5-3-11(17)4-6-12/h3-7H,2,8-9H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAYZEDYYWSCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=CN1C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-((5-(4-fluorophenyl)-3,5-dihydro-1H-thieno[3,4-c]pyrrol-4-yl)amino)-2-oxoacetate

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